molecular formula C24H25BO2 B1510103 4,4,5,5-tetramethyl-2-[3-(4-phenylphenyl)phenyl]-1,3,2-dioxaborolane CAS No. 1401577-23-8

4,4,5,5-tetramethyl-2-[3-(4-phenylphenyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B1510103
CAS No.: 1401577-23-8
M. Wt: 356.3 g/mol
InChI Key: NVGRDODNVUQSKP-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-[3-(4-phenylphenyl)phenyl]-1,3,2-dioxaborolane is a boronic ester compound known for its unique structure and reactivity. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its stability and reactivity make it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[3-(4-phenylphenyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acids or boronates. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), with the reaction often catalyzed by a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of boronic esters .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-[3-(4-phenylphenyl)phenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,4,5,5-tetramethyl-2-[3-(4-phenylphenyl)phenyl]-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-tetramethyl-2-(3-methyl-4-phenylphenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane
  • 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-tetramethyl-2-[3-(4-phenylphenyl)phenyl]-1,3,2-dioxaborolane is unique due to its specific structure, which provides distinct reactivity and stability compared to other boronic esters. Its ability to form stable complexes with a wide range of nucleophiles makes it particularly valuable in synthetic chemistry .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(4-phenylphenyl)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25BO2/c1-23(2)24(3,4)27-25(26-23)22-12-8-11-21(17-22)20-15-13-19(14-16-20)18-9-6-5-7-10-18/h5-17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGRDODNVUQSKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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